2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid
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Overview
Description
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of amino, nitro, and sulfonic acid groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid typically involves multiple steps, including nitration, sulfonation, and amination reactions. The process begins with the nitration of aniline derivatives, followed by sulfonation to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and sulfonation reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways enhances yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and reducing agents like hydrogen or metal catalysts for reduction reactions .
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzenesulfonic acid: Shares similar functional groups but lacks the additional sulfoanilino group.
Aniline-2-sulfonic acid: Contains amino and sulfonic acid groups but lacks the nitro group.
Uniqueness
2-Amino-5-(2-nitro-4-sulfoanilino)benzene-1-sulfonic acid is unique due to the combination of amino, nitro, and sulfonic acid groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
54536-48-0 |
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Molecular Formula |
C12H11N3O8S2 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-5-(2-nitro-4-sulfoanilino)benzenesulfonic acid |
InChI |
InChI=1S/C12H11N3O8S2/c13-9-3-1-7(5-12(9)25(21,22)23)14-10-4-2-8(24(18,19)20)6-11(10)15(16)17/h1-6,14H,13H2,(H,18,19,20)(H,21,22,23) |
InChI Key |
SXFKOCVUVOXTKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)N |
Origin of Product |
United States |
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